molecular formula C14H11NO2 B8353008 2-(1-Naphthyl)-2-(methoxycarbonyl)acetonitrile

2-(1-Naphthyl)-2-(methoxycarbonyl)acetonitrile

Cat. No. B8353008
M. Wt: 225.24 g/mol
InChI Key: ZYJXAAIXHBBCKJ-UHFFFAOYSA-N
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Patent
US05420158

Procedure details

0.1 mol of 2-(1-naphthyl)acetonitrile is dissolved in 120 cm3 of dimethyl carbonate, and the solution is heated to reflux. 0.1 mol of sodium is then added in small portions over 30 min, during which time the methanol evaporates off. The reaction medium is kept refluxing for 1 hour, and the excess dimethyl carbonate is then evaporated off to dryness. The residue is taken up with 100 cm3 of an 18% solution of acetic acid in water.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:11][C:12]#[N:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[Na].CO.[C:17](=O)([O:20]C)[O:18][CH3:19]>>[C:1]1([CH:11]([C:17]([O:18][CH3:19])=[O:20])[C:12]#[N:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |^1:13|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CC#N
Name
Quantity
120 mL
Type
reactant
Smiles
C(OC)(OC)=O
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated to reflux
CUSTOM
Type
CUSTOM
Details
evaporates off
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is kept refluxing for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the excess dimethyl carbonate is then evaporated off to dryness

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC2=CC=CC=C12)C(C#N)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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